

TAIC versus Triallyl cyanurate (TAC) in crosslinking efficiency

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Compound of Interest

Compound Name: Triallyl isocyanurate

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A Comparative Guide to TAIC and TAC in Crosslinking Efficiency

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking co-agent is a critical determinant of the final properties and performance of a polymer network. This guide provides an objective comparison of the crosslinking efficiency of **Triallyl Isocyanurate** (TAIC) and its isomer, Triallyl Cyanurate (TAC), supported by experimental data. Both TAIC and TAC are trifunctional monomers widely used to enhance the properties of various polymers through peroxide-induced crosslinking.[1]

Performance Comparison of Crosslinking Co-agents

TAIC and TAC are both classified as Type II coagents, which means they primarily increase the state of cure (crosslink density) without significantly affecting the cure rate.[2] In many applications, their crosslinking efficiency is considered to be roughly equivalent.[1] However, their performance can vary depending on the specific polymer system and the type of peroxide used.

Cure Characteristics in High Consistency Silicone Rubber (HCR)

A study evaluating crosslinking coagents in HCR silicone with a dicumyl peroxide system provided the following cure characteristics as measured by a Moving Die Rheometer (MDR).

Co-agent	Max Torque (MH) (dNm)	Min Torque (ML) (dNm)	Scorch Time (Ts2) (min)	Cure Time (Tc90) (min)
TAIC	20.28	0.52	0.52	1.80
TAC	14.92	0.70	0.66	2.50
Control (No Co-agent)	11.39	0.55	0.54	1.57

Table 1: Cure characteristics of TAIC and TAC in HCR silicone. Data sourced from a comparative study of crosslinking coagents.[1]

In this specific HCR formulation, TAIC demonstrated a significantly higher maximum torque (MH), which is often correlated with a higher crosslink density, compared to TAC.[1] TAIC also exhibited a shorter cure time (Tc90) and scorch time (Ts2) than TAC.[1]

Physical Properties in High Consistency Silicone Rubber (HCR)

The same study also evaluated the effect of these coagents on the physical properties of the cured silicone rubber.

Co-agent	Durometer (Shore A)	100% Modulus (psi)	Tensile Strength (psi)	Elongation (%)
TAIC	65.6	251	1102	412
TAC	59.9	225	1150	450
Control (No Co-agent)	50.0	150	1050	480

Table 2: Physical properties of HCR silicone crosslinked with TAIC and TAC. Data sourced from a comparative study of crosslinking coagents.

TAIC resulted in a notable increase in durometer and modulus, further suggesting a higher crosslink density compared to TAC in this system.[1] While the tensile strength was

comparable, the elongation was lower for the TAIC-crosslinked compound.^[1]

It is important to note that in a different evaluation using a di(1,4-dichloro-benzoyl) peroxide (DCBP) system, TAIC reportedly did not perform well, leading to lower physical properties and a weaker crosslink density, described as a plasticization effect.^[1] This highlights the importance of considering the entire cure system (polymer, peroxide, and co-agent) when selecting a crosslinking agent.

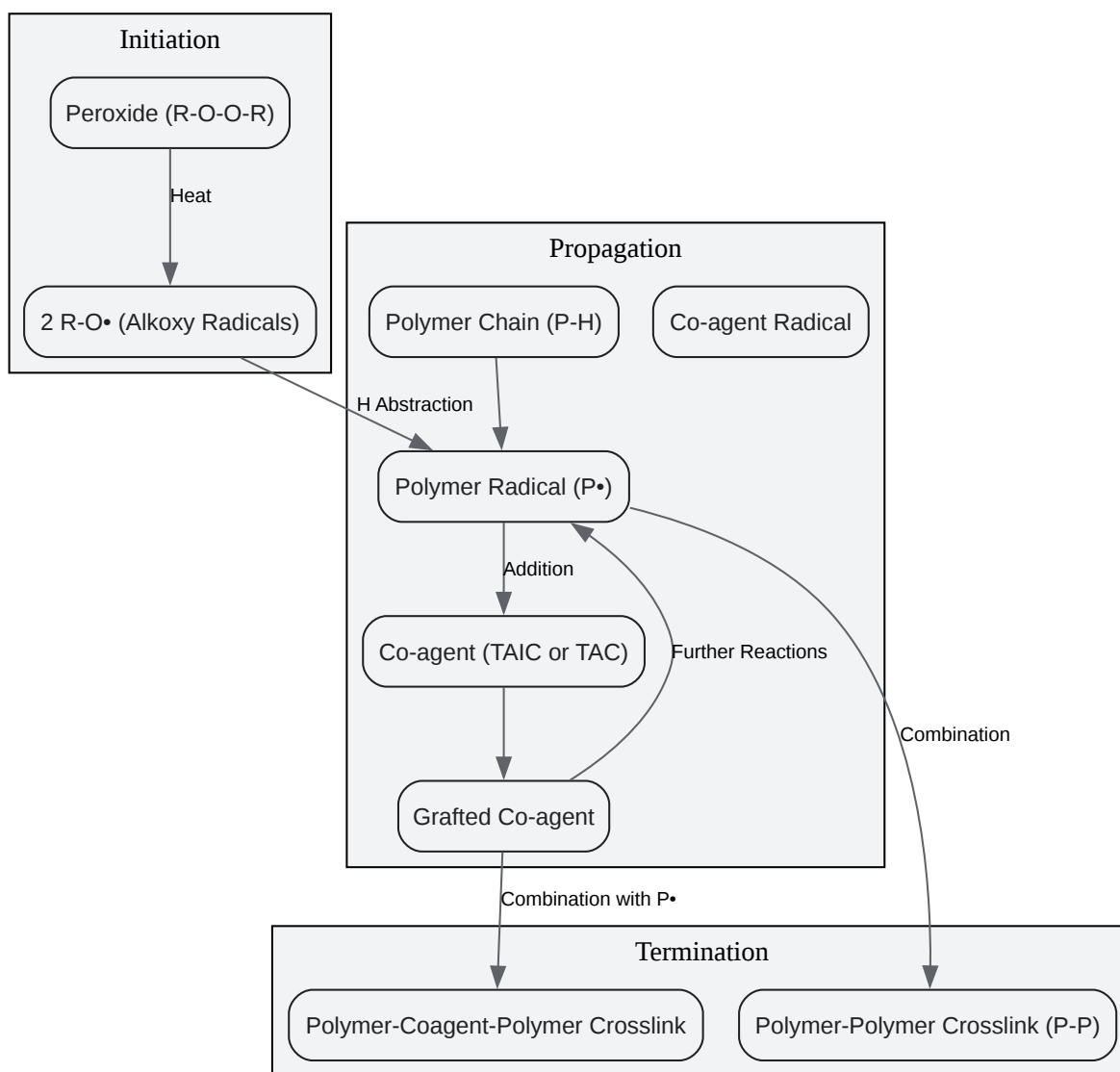
Chemical Structures

The chemical structures of TAIC and TAC are isomeric, with the key difference being the point of attachment of the allyl groups to the triazine ring.

Caption: Chemical structures of TAIC and TAC.

Peroxide Crosslinking Mechanism

The general mechanism for peroxide crosslinking of elastomers in the presence of triallyl coagents like TAIC and TAC involves a free radical process.



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Caption: General peroxide crosslinking mechanism with coagents.

The process begins with the thermal decomposition of the peroxide to form highly reactive alkoxy radicals.[3] These radicals then abstract hydrogen atoms from the polymer chains, creating polymer macro-radicals.[3] In the presence of a coagent like TAIC or TAC, these polymer radicals can add to one of the allyl groups of the coagent molecule. This grafted coagent, still possessing reactive allyl groups, can then react with other polymer radicals, leading to the formation of a crosslinked network.[2] The trifunctional nature of TAIC and TAC allows for the formation of a dense crosslink network.[4]

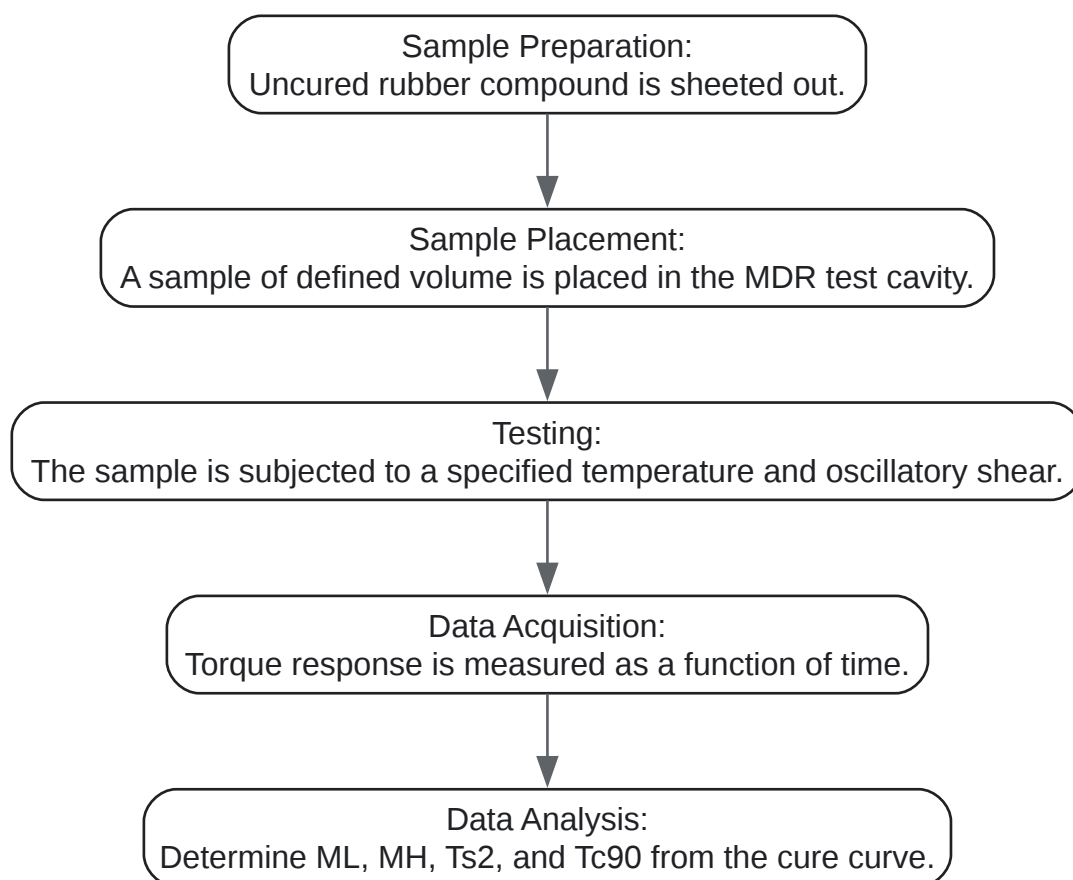
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of TAIC and TAC.

Moving Die Rheometer (MDR) Analysis (ASTM D5289)

This method is used to determine the cure characteristics of rubber compounds.[3]

Experimental Workflow:



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Caption: MDR analysis workflow.

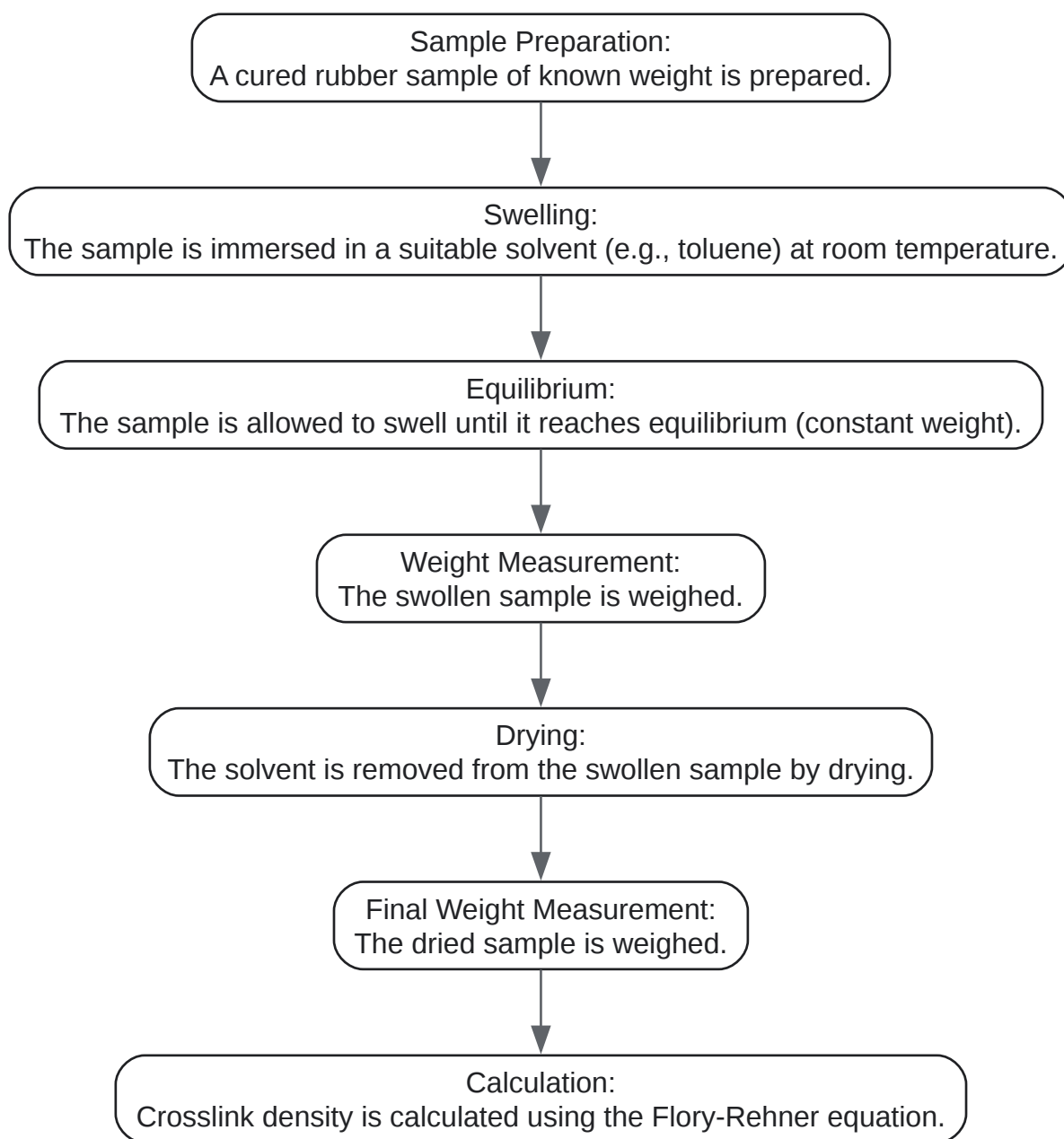
Procedure:

- Sample Preparation: Prepare a sample of the uncured rubber compound.
- Instrument Setup: Set the test temperature, oscillation frequency (typically 1.67 Hz), and strain in the MDR.[5]
- Test Execution: Place the sample in the sealed, heated die cavity. The lower die oscillates at a specified angle, and the torque required to oscillate the die is measured over time.[5]
- Data Analysis: A cure curve of torque versus time is generated. From this curve, the following parameters are determined:
 - ML (Minimum Torque): An indication of the viscosity of the uncured compound.[1]
 - MH (Maximum Torque): An indication of the stiffness or modulus of the fully cured compound, often correlated with crosslink density.[1]
 - Ts2 (Scorch Time): The time to a two-unit rise in torque above ML, indicating the onset of vulcanization.[1]
 - Tc90 (Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure time.[1]

Crosslink Density Determination by Swelling Method (ASTM D6814)

This method is used to determine the extent of crosslinking in a vulcanized rubber sample.[6]

Experimental Workflow:



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Caption: Crosslink density determination workflow.

Procedure:

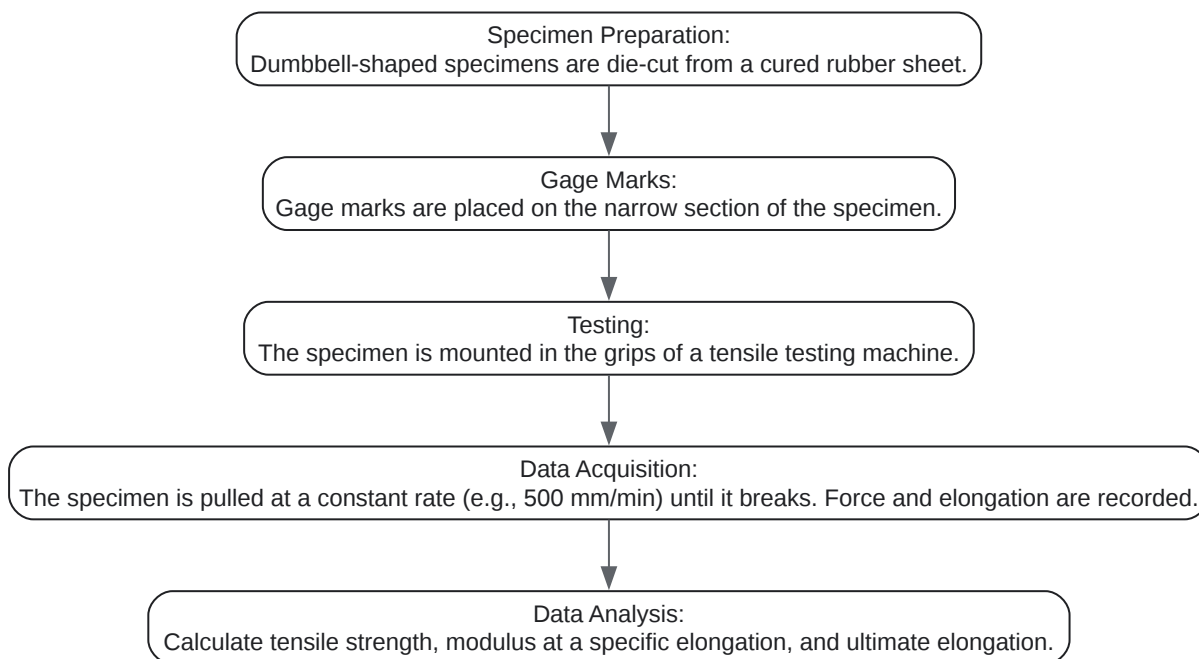
- **Sample Preparation:** A small, accurately weighed sample of the cured rubber is prepared.
- **Swelling:** The sample is immersed in a good solvent for the polymer (e.g., toluene for many non-polar rubbers) in a sealed container.[6]

- **Equilibrium Swelling:** The sample is allowed to swell for a sufficient period (often 24-72 hours) to reach equilibrium, where the weight of the swollen sample remains constant.[\[7\]](#)
- **Weighing:** The swollen sample is removed from the solvent, quickly blotted to remove excess surface solvent, and weighed.
- **Drying:** The solvent is removed from the sample by drying in a vacuum oven until a constant weight is achieved.
- **Calculation:** The volume fraction of rubber in the swollen gel is calculated, and the crosslink density is then determined using the Flory-Rehner equation, which relates the swelling behavior to the polymer-solvent interaction parameter and the molar volume of the solvent.
[\[6\]](#)

Tensile Properties Testing (ASTM D412)

This method is used to evaluate the tensile strength, modulus, and elongation of vulcanized rubber.[\[2\]](#)[\[8\]](#)

Experimental Workflow:



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Caption: Tensile properties testing workflow.

Procedure:

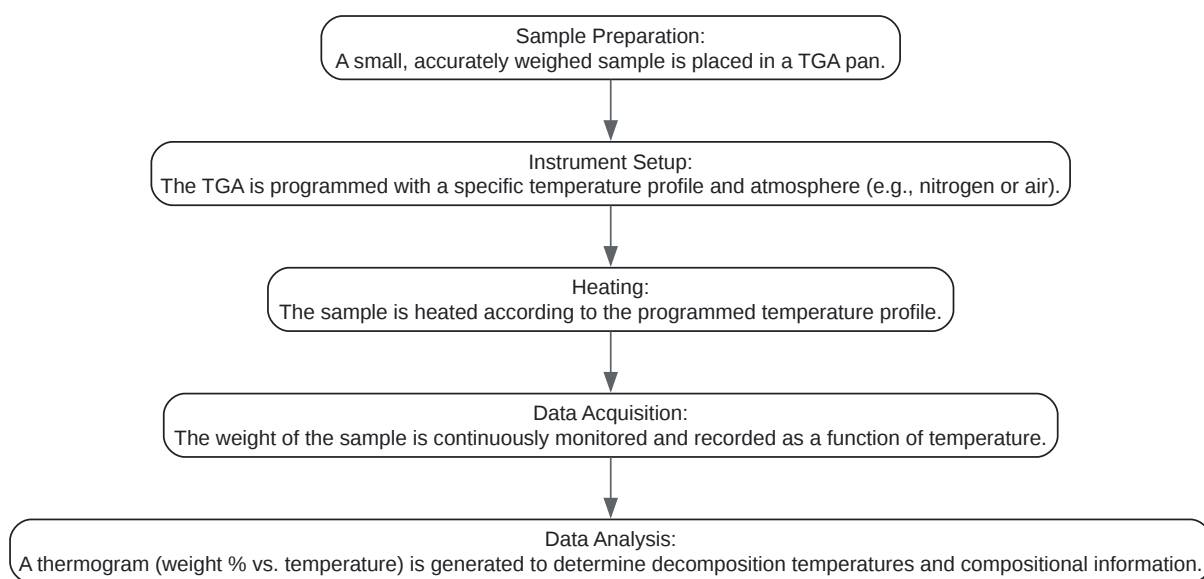
- Specimen Preparation: Dumbbell-shaped test specimens are cut from a sheet of cured rubber using a die.[9] The thickness of the narrow section is measured.
- Gage Marks: Two parallel gage marks are placed on the narrow section of the specimen, perpendicular to the long axis.
- Testing: The specimen is mounted in the grips of a universal testing machine.
- Elongation: The specimen is stretched at a constant rate of speed (typically 500 ± 50 mm/min) until it ruptures.[2] The force and the distance between the gage marks are continuously recorded.

- Data Analysis:
 - Tensile Strength: The maximum stress applied to the specimen before it ruptures.[9]
 - Modulus: The stress at a specific elongation (e.g., 100%, 300%).[9]
 - Ultimate Elongation: The elongation at the point of rupture.[9]

Thermogravimetric Analysis (TGA) (ASTM E1131)

This method is used to determine the thermal stability and composition of materials by measuring the change in weight as a function of temperature.[10][11]

Experimental Workflow:



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